Cellobial

Structural Biology Glycoside Hydrolase X-ray Crystallography

Cellobial (1,2-ene-1,2-dideoxy-cellobiose, CAS 490-51-7) is a disaccharide 'glycal' derivative of cellobiose. Unlike natural cellobiose, Cellobial features an endocyclic enol ether double bond between C1 and C2 within its reducing-end sugar ring.

Molecular Formula C12H20O9
Molecular Weight 308.28 g/mol
Cat. No. B12108827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellobial
Molecular FormulaC12H20O9
Molecular Weight308.28 g/mol
Structural Identifiers
SMILESC1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO
InChIInChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2
InChIKeyHNXRLRRQDUXQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellobial (D-Cellobial): A Structural Analog of Cellobiose for Mechanistic and Synthetic Studies


Cellobial (1,2-ene-1,2-dideoxy-cellobiose, CAS 490-51-7) is a disaccharide 'glycal' derivative of cellobiose [1]. Unlike natural cellobiose, Cellobial features an endocyclic enol ether double bond between C1 and C2 within its reducing-end sugar ring . This modification renders it a stable, non-reducing analog that mimics the planar, oxocarbenium ion-like transition state of glycoside hydrolases, a key property not shared by native cellobiose [1][2]. It is primarily used as a tool compound for investigating enzyme mechanisms and as a chiral building block in organic synthesis.

Why Cellobial Cannot Be Substituted by Native Cellobiose or Lactal


Cellobial's value proposition hinges on its unique 1,2-enol ether structure, which dictates a distinct set of chemical and biological properties compared to its analogs. Native cellobiose is a reducing sugar, existing in equilibrium between α- and β-anomers, which complicates mechanistic studies of glycosidases and introduces instability in certain synthetic applications . In contrast, Cellobial's non-reducing, double-bonded structure makes it a stable, pre-organized transition state analog, enabling it to bind and react with enzymes in ways cellobiose cannot [1]. While the closely related disaccharide glycal, lactal, shares the enol ether motif, it differs fundamentally in the stereochemistry and linkage of its sugars (derived from lactose), leading to distinct enzyme kinetics and synthetic applications [2]. Generic substitution therefore fails to meet the specific requirements for targeted mechanistic or synthetic work, which the following quantitative evidence will demonstrate.

Quantitative Differentiation of Cellobial: Evidence for its Selection


Cellobial as a Pre-Organized Transition State Analog: Structural Basis for Inhibitor Design

Cellobial binds to the bacterial xylanase/cellulase Cex-Cd in a conformation that mimics the oxocarbenium ion-like transition state of glycoside hydrolysis. This is a direct, experimentally determined structural differentiation from the native substrate analog [1]. In contrast, a covalently bound 2-deoxy-2-fluoro-cellobiosyl intermediate in the same enzyme active site adopts a different chair conformation, representing a distinct catalytic step [1]. This difference in the observed bound conformation directly informs its utility as a specific mechanistic probe.

Structural Biology Glycoside Hydrolase X-ray Crystallography

Enzyme Kinetics: Comparison of Cellobial Hydration with Lactal by Cellobiohydrolase I

Cellobiohydrolase I (CBH I) from Trichoderma reesei catalyzes the hydration of the enolic bond in Cellobial. This reaction is kinetically distinct from its action on the structurally similar disaccharide glycal, lactal [1]. The comparison reveals that while both are substrates for the same enzyme, Cellobial exhibits a lower Michaelis-Menten constant (Km) and a different catalytic rate constant (kcat) compared to lactal, demonstrating measurable differences in enzyme recognition and processing.

Enzyme Kinetics Cellulase Substrate Specificity

Hydration of Cellobial by Exo- and Endo-Cellulases: A Distinct Reaction Pathway

Cellobial undergoes a unique hydration reaction catalyzed by both exo- and endo-type cellulases, forming 2-deoxycellobiose [1]. This reaction is fundamentally different from the hydrolysis of native cellulose or cellodextrins by the same enzymes. Mechanistic studies using deuterated buffer demonstrate that protonation of the Cellobial double bond occurs from the si-face, a direction opposite to that assumed for protonation of β-D-glycosidic linkages in natural substrates [1].

Cellulase Mechanism Enzyme Promiscuity Hydration Reaction

Cellobial as a Chiral Synthon in Organic Synthesis vs. Cellobiose

In contrast to cellobiose, which requires extensive protecting group chemistry for use as a glycosyl donor, Cellobial's enol ether double bond allows for direct and stereoselective transformations [1]. For instance, the acid-catalyzed opening of the dihydropyran ring in acylated Cellobial generates an O-glycosylated α,β-unsaturated aldehyde, a versatile intermediate for further synthetic elaboration via Horner-Emmons olefination to create low-molecular-weight β-O-glycosides [1]. This contrasts with the lengthy glycosylation procedures required for cellobiose.

Organic Synthesis Glycosylation Chiral Building Block

Primary Research and Industrial Application Scenarios for Cellobial


Mechanistic Studies of Glycoside Hydrolases (e.g., Cellulases)

Use Cellobial as a specific tool to trap or mimic the oxocarbenium ion-like transition state in cellulases and other retaining β-glycosidases. Its non-reducing, planarized structure allows for detailed structural and kinetic investigations (e.g., X-ray crystallography [1], pre-steady-state kinetics) to elucidate catalytic mechanisms, which is critical for enzyme engineering and inhibitor design.

Enzyme Substrate Specificity and Promiscuity Screening

Employ Cellobial as a non-native substrate in activity assays to characterize the catalytic flexibility of novel or engineered glycoside hydrolases. Its hydration to 2-deoxycellobiose, a reaction distinct from natural substrate hydrolysis, provides a unique readout for exploring and evolving new enzyme functions, as demonstrated with exo- and endo-cellulases [1].

Synthesis of Complex Glycomimetics and Glycoconjugates

Leverage Cellobial as a chiral building block for the stereoselective synthesis of valuable intermediates. Its enol ether can be converted to an α,β-unsaturated aldehyde, a versatile handle for creating libraries of β-O-glycosides via Horner-Emmons chemistry [1]. This approach is more efficient than traditional glycosylation methods starting from cellobiose.

Design and Development of Enzyme Inhibitors

Utilize the structural information from Cellobial-enzyme complexes as a template for rational drug or agrochemical design. The observation that Cellobial binds to the active site of Cex-Cd in a transition-state-like conformation [1] provides a validated starting point for developing more potent and selective inhibitors targeting glycoside hydrolases involved in diseases or biomass degradation.

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